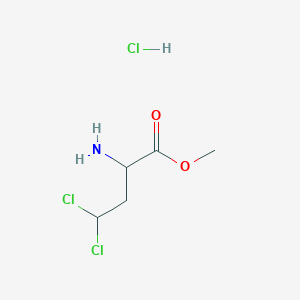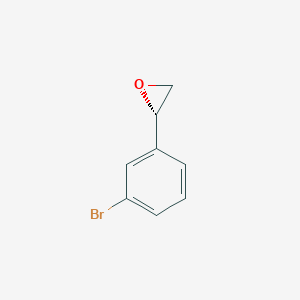
Methyl 2-amino-4,4-dichlorobutanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-4,4-dichlorobutanoate hydrochloride: is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of two chlorine atoms at the fourth position of the butanoate chain, an amino group at the second position, and a methyl ester group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4,4-dichlorobutanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-amino-4,4-dichlorobutanoic acid.
Esterification: The 2-amino-4,4-dichlorobutanoic acid is then esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form Methyl 2-amino-4,4-dichlorobutanoate.
Hydrochloride Formation: Finally, the methyl ester is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification and hydrochloride formation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms. Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation Reactions: The amino group can be oxidized to form corresponding nitro or nitroso derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, reaction temperature around 50-70°C.
Oxidation: Hydrogen peroxide, nitric acid, reaction temperature around 25-50°C.
Reduction: Lithium aluminum hydride, reaction temperature around 0-25°C.
Major Products:
Substitution: Formation of substituted amino butanoates.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of reduced amines.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-amino-4,4-dichlorobutanoate hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-4,4-dichlorobutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction modulation.
Comparación Con Compuestos Similares
- Methyl 2-amino-4,4-difluorobutanoate hydrochloride
- Methyl 2-amino-4,4-dibromobutanoate hydrochloride
- Methyl 2-amino-4,4-diiodobutanoate hydrochloride
Comparison: Methyl 2-amino-4,4-dichlorobutanoate hydrochloride is unique due to the presence of chlorine atoms, which impart distinct chemical reactivity and biological activity compared to its fluorinated, brominated, or iodinated analogs. The chlorine atoms influence the compound’s electronic properties, making it suitable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C5H10Cl3NO2 |
|---|---|
Peso molecular |
222.49 g/mol |
Nombre IUPAC |
methyl 2-amino-4,4-dichlorobutanoate;hydrochloride |
InChI |
InChI=1S/C5H9Cl2NO2.ClH/c1-10-5(9)3(8)2-4(6)7;/h3-4H,2,8H2,1H3;1H |
Clave InChI |
FUDUCSSFXBEYGS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC(Cl)Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[4-(hydroxymethyl)cycloheptyl]carbamate](/img/structure/B13461098.png)

amine hydrochloride](/img/structure/B13461101.png)
![rac-1-[(1R,2R)-2-(thiophen-3-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B13461108.png)
![Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B13461126.png)


![Tert-butyl 6-(hydroxymethyl)-5,5-dimethyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13461159.png)



![3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol](/img/structure/B13461174.png)

![{[4-Bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13461194.png)
